molecular formula C10H15N B14223416 (1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile CAS No. 827342-56-3

(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile

Cat. No.: B14223416
CAS No.: 827342-56-3
M. Wt: 149.23 g/mol
InChI Key: XPCZVELDXFNXMU-UWVGGRQHSA-N
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Description

(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile is a chiral compound with a unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. The reaction conditions typically require a metal catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to control reaction parameters precisely, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce primary amines.

Scientific Research Applications

(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, facilitating interactions with enzymes and other biological molecules. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile is unique due to its specific combination of a butyl group, a methyl group, and a nitrile group attached to the cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

827342-56-3

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile

InChI

InChI=1S/C10H15N/c1-4-5-6-10(7-11)8(2)9(10)3/h9H,2,4-6H2,1,3H3/t9-,10-/m0/s1

InChI Key

XPCZVELDXFNXMU-UWVGGRQHSA-N

Isomeric SMILES

CCCC[C@]1([C@H](C1=C)C)C#N

Canonical SMILES

CCCCC1(C(C1=C)C)C#N

Origin of Product

United States

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